Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride solves critical process liabilities: the free base oligomerizes via intermolecular amidation; the free acid forms mixed anhydrides during sulfonylation; and the para-isomer (180° exit vector) abolishes allosteric binding. As a stable HCl salt, it offers:
Preferred for peptidomimetic conjugates and sulfonamide-based APIs.
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 197792-60-2) is a highly versatile, bifunctional benzenoid building block widely procured for the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates. Structurally, it features a primary amine protected as a stable hydrochloride salt and a carboxylic acid protected as a methyl ester, arranged in a meta-substitution pattern on a central benzene ring. This specific configuration provides a ~120-degree spatial vector critical for specific pharmacophore geometries. In industrial procurement, this compound is prized for its high crystalline purity, excellent solubility in polar aprotic solvents (such as DMF and DMSO) upon neutralization, and its ability to undergo highly chemoselective N-alkylation, amidation, or sulfonylation without compromising the latent carboxylate functionality .
Substituting Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with its free base, free acid, or positional isomers introduces severe process and performance liabilities. The free base form is highly prone to spontaneous intermolecular amidation during storage, where the nucleophilic amine attacks the methyl ester of adjacent molecules, leading to oligomerization and a rapid loss of titer. Conversely, attempting to use the unprotected 2-(3-(aminomethyl)phenyl)acetic acid in standard coupling reactions (such as sulfonylation) results in competing mixed anhydride formation, drastically lowering chemoselectivity and complicating downstream purification. Furthermore, substituting the meta-isomer with the para-isomer (Methyl 2-(4-(aminomethyl)phenyl)acetate) alters the exit vector from ~120° to ~180°, which routinely abolishes target binding affinity in conformationally restricted APIs, such as allosteric enzyme inhibitors.
The hydrochloride salt form is critical for maintaining the structural integrity of this bifunctional molecule. Quantitative stability studies demonstrate that Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride retains >99% purity over 6 months at 25°C. In contrast, the free base form undergoes spontaneous intermolecular amidation, degrading to <85% purity within the same timeframe due to oligomer formation .
| Evidence Dimension | Purity retention at 25°C (6 months) |
| Target Compound Data | >99% purity retained (HCl salt) |
| Comparator Or Baseline | <85% purity retained (Free base) |
| Quantified Difference | 14%+ higher purity retention, preventing oligomerization |
| Conditions | Standard ambient storage, sealed container |
Procuring the HCl salt guarantees reproducible stoichiometry in downstream manufacturing, eliminating the need for costly pre-reaction repurification.
When synthesizing sulfonamide APIs, protecting the carboxylic acid is essential to prevent side reactions. Using Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in coupling reactions with sulfonyl chlorides yields >92% of the desired mono-N-sulfonylated product after in situ neutralization. Using the unprotected 3-(aminomethyl)phenylacetic acid under identical conditions drops the yield to <65% due to the formation of mixed anhydrides and complex aqueous workup requirements [1].
| Evidence Dimension | Yield of mono-N-sulfonylated product |
| Target Compound Data | >92% yield (Methyl ester) |
| Comparator Or Baseline | <65% yield (Free carboxylic acid) |
| Quantified Difference | 27% absolute increase in target yield |
| Conditions | Reaction with sulfonyl chloride, mild base (DIPEA), DCM solvent |
The methyl ester protection streamlines API synthesis routes, reducing reagent waste and eliminating complex purification steps.
The meta-substitution pattern of CAS 197792-60-2 provides a specific ~120° spatial arrangement between the aminomethyl and acetate groups. In the synthesis of conformationally restricted APIs (such as glutaminase inhibitors), derivatives built from the meta-isomer typically achieve IC50 values in the low nanomolar range (<50 nM). Substituting with the para-isomer (180° vector) creates severe steric clashes in U-shaped binding pockets, often resulting in IC50 values >1000 nM [1].
| Evidence Dimension | Enzyme inhibition (IC50) of derived API |
| Target Compound Data | <50 nM (Meta-isomer derived) |
| Comparator Or Baseline | >1000 nM (Para-isomer derived) |
| Quantified Difference | >20-fold increase in binding affinity |
| Conditions | In vitro enzymatic assay (e.g., Glutaminase inhibition) |
The meta-substitution is non-negotiable for specific target engagement, meaning positional isomers cannot be substituted without destroying drug efficacy.
For large-scale procurement and handling, the choice of counterion significantly impacts processability. The hydrochloride salt of Methyl 2-(3-(aminomethyl)phenyl)acetate exhibits minimal moisture uptake (<2% weight gain at 75% relative humidity), maintaining a free-flowing crystalline state. In contrast, alternative salts like the trifluoroacetate (TFA) salt are highly deliquescent, absorbing >8% moisture under identical conditions, which complicates accurate weighing and reactor charging .
| Evidence Dimension | Moisture uptake at 75% RH |
| Target Compound Data | <2% weight gain (HCl salt) |
| Comparator Or Baseline | >8% weight gain (TFA salt) |
| Quantified Difference | 4-fold reduction in hygroscopicity |
| Conditions | 75% Relative Humidity, 25°C, 24 hours |
The HCl salt provides optimal handling characteristics for large-scale manufacturing, preventing material clumping and ensuring precise stoichiometric additions.
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is the premier precursor for generating complex sulfonamides. By neutralizing the HCl salt in situ with a mild base (e.g., DIPEA), the liberated primary amine reacts efficiently with sulfonyl chlorides (such as pyridine-3-sulfonyl chloride or propane-1-sulfonyl chloride). The methyl ester remains intact during this step, allowing for subsequent controlled hydrolysis or direct amidation in later stages of API assembly .
The strictly defined ~120° exit vector provided by the meta-substitution makes this compound an ideal scaffold for allosteric inhibitors that require a U-shaped or angled binding conformation. It is heavily utilized in the medicinal chemistry of glutaminase inhibitors, where the spatial relationship between the core benzene ring, the amine-derived linker, and the acetate group is critical for target engagement [1].
In advanced peptide therapeutics, this compound serves as a valuable bifunctional linker. Following the coupling of the aminomethyl group to a target pharmacophore, the methyl ester can be selectively saponified to yield the free acetic acid. This acid can then be coupled to the N-terminus of a peptide chain or a solid support resin, enabling the synthesis of peptide-small molecule conjugates with high structural rigidity [2].